Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-
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Overview
Description
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzonitrile core substituted with dimethylamino and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzonitrile derivative is reacted with a dimethylamino propylamine in the presence of a suitable catalyst. The trifluoromethyl group can be introduced via a radical trifluoromethylation process, which often requires specific reagents like trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(dimethylamino)-: A simpler analog with only one dimethylamino group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of the dimethylamino propylamine groups.
Uniqueness
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and bis(dimethylamino)propyl groups, which confer distinct chemical and biological properties
Biological Activity
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-, is a compound of interest due to its potential biological activities, particularly in the pharmacological and chemical domains. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H18F3N3, with a molecular weight of approximately 303.31 g/mol. The trifluoromethyl group and the bis(dimethylamino)propyl moiety are significant for its biological interactions.
Biological Activity Overview
-
Mechanism of Action :
- The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency in biological systems. Studies have shown that compounds with this group can exhibit improved interactions with target enzymes and receptors due to their ability to form stronger hydrogen bonds and hydrophobic interactions .
-
Pharmacological Applications :
- Research indicates that similar compounds have been utilized in the development of drugs targeting various conditions, including cancer and metabolic disorders. For instance, the presence of a trifluoromethyl group has been linked to enhanced inhibitory activity against specific enzymes like DPP-4, which is crucial in the management of type 2 diabetes mellitus .
Case Studies
-
Anticancer Activity :
A study investigating the anticancer properties of related compounds showed that those with structural similarities to benzonitrile derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G1 phase . -
DPP-4 Inhibition :
Another case study highlighted the efficacy of trifluoromethyl-substituted benzonitriles as DPP-4 inhibitors, demonstrating a dose-dependent inhibition in vitro. The IC50 values for these compounds were significantly lower than those without the trifluoromethyl substituent, indicating enhanced potency .
Structure-Activity Relationship (SAR)
The SAR studies emphasize how modifications in the molecular structure influence biological activity:
Substituent Type | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases potency and metabolic stability |
Dimethylamino Propyl Group | Enhances binding affinity to targets |
Research Findings
Recent research has focused on synthesizing analogs of benzonitrile with variations in substituents to optimize their biological activity:
- In Vitro Studies : Compounds were tested for their ability to inhibit DPP-4, showing that those with both dimethylamino groups and trifluoromethyl groups had superior inhibitory effects compared to their counterparts lacking these features .
- In Vivo Studies : Animal models demonstrated that these compounds could effectively lower blood glucose levels when administered, supporting their potential use in diabetes management.
Properties
CAS No. |
821777-15-5 |
---|---|
Molecular Formula |
C18H27F3N4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3 |
InChI Key |
DEYDXSGQLHERFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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